molecular formula C9H10N4O B12107993 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol

4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol

Cat. No.: B12107993
M. Wt: 190.20 g/mol
InChI Key: MYHSJKQMASVHME-UHFFFAOYSA-N
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Description

4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol is an organic compound that belongs to the class of phenylmethylamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol can be achieved through several methods. One common approach involves the reaction of phenol with aminomethyltriazole under specific conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the triazole ring can produce various reduced triazole derivatives.

Scientific Research Applications

4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions, while the triazole ring can engage in coordination with metal ions. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzylamine: Similar structure with a phenol and aminomethyl group.

    Phenylmethylamines: A broader class of compounds with similar structural features.

Uniqueness

4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol is unique due to the presence of both a triazole ring and a phenol group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly found in other similar compounds.

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C9H10N4O/c10-5-8-11-9(13-12-8)6-1-3-7(14)4-2-6/h1-4,14H,5,10H2,(H,11,12,13)

InChI Key

MYHSJKQMASVHME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CN)O

Origin of Product

United States

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